![molecular formula C15H15N5O4 B566240 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline CAS No. 1797911-12-6](/img/new.no-structure.jpg)
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves multiple steps, including the formation of the furo[3,40c]pyridine ring and its subsequent attachment to the theophylline moiety. Specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, indicating that this compound is likely produced on a smaller scale for research purposes.
Analyse Chemischer Reaktionen
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions, modifications, and functions . Its unique structure allows it to interact with specific proteins, making it valuable for understanding protein dynamics in various biological processes
Wirkmechanismus
The mechanism of action of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique structure allows it to bind to these targets, potentially altering their activity or function . The exact pathways and molecular targets involved are still under investigation, highlighting the need for further research to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can be compared to other theophylline derivatives and furo[3,40c]pyridine compounds. Similar compounds include:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.
Furo[3,40c]pyridine derivatives: Compounds with similar ring structures that may have different functional groups attached. The uniqueness of this compound lies in its combined structure, which allows it to interact with specific proteins in a way that other similar compounds may not.
Eigenschaften
CAS-Nummer |
1797911-12-6 |
|---|---|
Molekularformel |
C15H15N5O4 |
Molekulargewicht |
329.316 |
IUPAC-Name |
1,3-dimethyl-8-[(6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c1-7-11(9-6-23-5-8(9)4-16-7)24-14-17-10-12(18-14)19(2)15(22)20(3)13(10)21/h4H,5-6H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
IYHKBGZFGONMBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COCC2=C1OC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


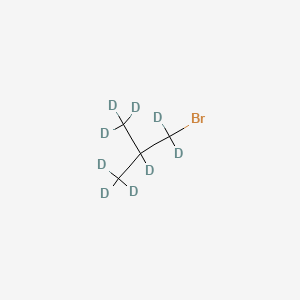

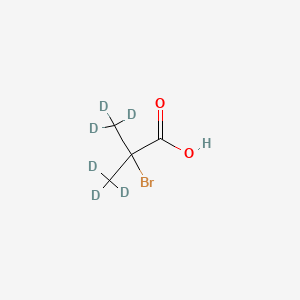

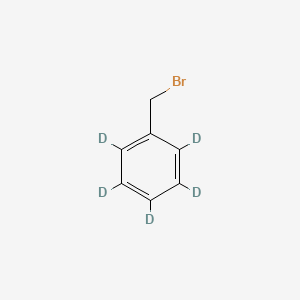
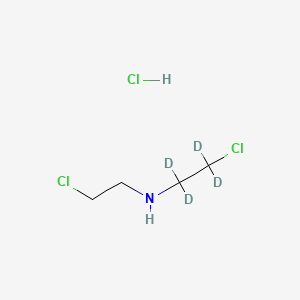
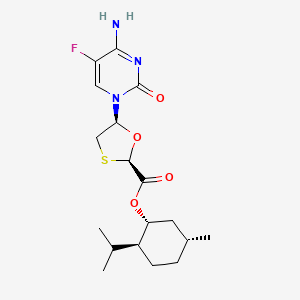

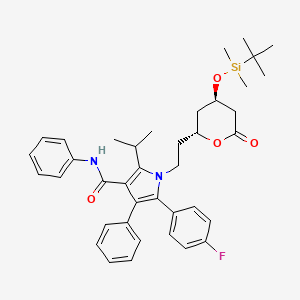
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
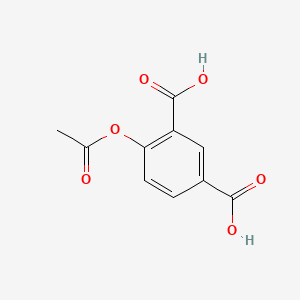
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
